Methyl 5-bromo-2-oxoindoline-7-carboxylate
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name is methyl 5-bromo-2-oxo-1,3-dihydroindole-7-carboxylate , reflecting its bicyclic oxindole core, bromine substitution at position 5, and methyl ester at position 7. Its molecular formula is C₁₀H₈BrNO₃ , with a molecular weight of 270.08 g/mol . Key structural features include:
- Oxindole core : A fused benzene-pyrrole ring system with a keto group at position 2.
- Bromine substitution : Positioned at the 5-carbon of the indoline ring, contributing to electrophilic reactivity.
- Methyl ester : Attached at position 7, enhancing solubility and modulating electronic properties.
Synonyms :
- Methyl 5-bromo-2-oxoindoline-7-carboxylate
- Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO₃ | |
| Molecular Weight | 270.08 g/mol | |
| CAS Number | 898747-32-5 | |
| PubChem CID | 24728929 |
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction (XRD) studies confirm the compound’s planar molecular structure and intermolecular interactions. Key findings include:
- Crystal Packing : Molecules form charge-transfer interactions between the carbonyl oxygen (C=O) and bromine atoms of adjacent units, stabilizing the crystal lattice.
- Geometric Parameters :
- Dihedral Angles : The oxindole ring system forms dihedral angles of ~89° with spirocyclic substituents in related compounds, indicating structural rigidity.
Table 2: Crystallographic Data (Orthorhombic System)
| Parameter | Value | Source |
|---|---|---|
| Space Group | Pna2₁ | |
| Unit Cell Dimensions | a = 25.1411 Å, b = 5.6851 Å, c = 5.1593 Å | |
| Volume | 737.42 ų | |
| Density | 2.036 Mg/m³ |
Spectroscopic Profiling (FT-IR, NMR, UV-Vis)
FT-IR Spectroscopy
- C=O Stretching : Strong absorption at ~1700 cm⁻¹ (carboxylate ester) and ~1650 cm⁻¹ (oxo group).
- C-Br Bonding : Peaks near 600 cm⁻¹ (bromine vibration).
- Medium-Dependent Shifts : Solvent polarity affects carbonyl absorption bands, indicating hydrogen-bonding interactions.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source |
|---|---|---|---|
| ¹H | 2.0–4.5 | Aromatic protons | |
| ¹H | 3.8 | Methoxy (-OCH₃) | |
| ¹³C | 170–175 | Carbonyl carbons (C=O) | |
| ¹³C | 120–140 | Aromatic carbons |
UV-Vis Spectroscopy
- Electronic Transitions : Conjugation across the oxindole core and bromine substitution leads to absorption in the UV region (λ ~250–300 nm).
Thermodynamic Stability and Conformational Analysis
- Thermal Stability : The compound is stable at room temperature but may undergo decomposition under prolonged heating.
- Conformational Rigidity : The oxindole ring’s planarity and bromine’s electron-withdrawing effect restrict rotational freedom, favoring a single conformation.
- Hydrogen Bonding : Intramolecular interactions between the oxo group and adjacent protons contribute to conformational stability.
Solubility Parameters and Partition Coefficients
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and less soluble in nonpolar solvents.
- Storage : Recommended at 2–8°C under inert atmosphere to prevent degradation.
- Partition Coefficients : Predicted to exhibit moderate lipophilicity due to the bromine and methyl ester groups, though experimental logP values are not reported.
Table 3: Solubility Guidelines
| Solvent | Solubility (mg/mL) | Storage Conditions | Source |
|---|---|---|---|
| DMSO | ≥10 | 2–8°C, sealed | |
| Ethanol | ~5 | Room temperature |
Properties
IUPAC Name |
methyl 5-bromo-2-oxo-1,3-dihydroindole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJCGPGSZBXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC(=O)C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646579 | |
| Record name | Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-32-5 | |
| Record name | Methyl 5-bromo-2,3-dihydro-2-oxo-1H-indole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Structure
The synthesis typically begins with an indoline or 2-oxoindoline scaffold, which is a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring with a ketone at position 2. The target compound features a bromine atom at the 5-position and a methyl ester group at the 7-position of the indoline ring.
Bromination Step
Detailed Research Findings and Methods
Literature-Based Synthetic Approach
A typical preparation method reported involves:
Bromination of 2-oxoindoline : Starting from 2-oxoindoline, bromine is introduced at the 5-position to give 5-bromo-2-oxoindoline, using NBS in chloroform at low temperature to ensure regioselectivity.
Esterification at the 7-position : The 7-carboxylic acid derivative or its precursor is converted to the methyl ester by refluxing with methanol and catalytic sulfuric acid or by nucleophilic substitution with methyl bromoacetate in the presence of potassium carbonate in DMF.
This sequence yields methyl 5-bromo-2-oxoindoline-7-carboxylate with high purity and good overall yield.
Alternative Synthetic Routes
N-Alkylation followed by bromination : In some protocols, the indoline nitrogen is first alkylated with methyl bromoacetate, then the bromination at the 5-position is performed.
One-pot procedures : Some modern synthetic methods employ one-pot bromination and esterification to reduce steps and improve efficiency.
Industrial Production Considerations
While industrial-scale production details are scarce, it is inferred that:
Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for scale-up.
Continuous flow reactors may be used for better control of exothermic bromination.
Purification typically involves recrystallization or chromatographic techniques to achieve pharmaceutical-grade purity.
Reaction Mechanisms and Analysis
Bromination Mechanism
Electrophilic aromatic substitution at the 5-position occurs due to the activating effect of the nitrogen and keto groups directing bromine substitution regioselectively.
Esterification Mechanism
Acid-catalyzed esterification proceeds via protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, and subsequent dehydration.
Nucleophilic substitution uses the carboxylate anion attacking methyl bromoacetate, facilitated by base.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Esterification Method | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Two-step bromination + esterification | 2-oxoindoline | NBS | Acid-catalyzed esterification | CHCl₃, methanol | 80–90 | High regioselectivity, common method |
| N-alkylation then bromination | 2-oxoindoline | Br₂ or NBS | Alkylation with methyl bromoacetate + base | DMF, acetone | 75–85 | Alternative sequence, good yields |
| One-pot bromination and esterification | 2-oxoindoline derivatives | NBS | In situ esterification | Mixed solvents | 70–80 | Efficient but less common |
Summary of Key Research Findings
Selective bromination at the 5-position of 2-oxoindoline is reliably achieved using NBS under mild conditions.
Esterification to form this compound is efficiently done by acid-catalyzed esterification or nucleophilic substitution with methyl bromoacetate.
Reaction yields typically range from 75% to 95%, depending on purity and reaction optimization.
Industrial synthesis likely adapts these laboratory methods with process intensification techniques.
The compound’s preparation is crucial for its applications in medicinal chemistry as a building block for bioactive molecules.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of methyl 5-bromo-2-oxoindoline derivatives in anticancer therapies. For instance, derivatives based on the indolin-2-one scaffold have shown promising activity against various cancer cell lines. A notable study demonstrated that compounds derived from this scaffold exhibited significant inhibitory effects on breast (MCF-7) and lung (A-549) cancer cells, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Indolin-2-One Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 | |
| 7d | MCF-7 | 2.93 ± 0.47 | |
| Doxorubicin | MCF-7 | 4.30 ± 0.84 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways essential for tumor growth and survival. For example, some derivatives have been identified as inhibitors of VEGFR-2, a receptor involved in tumor angiogenesis .
Organic Synthesis
Methyl 5-bromo-2-oxoindoline-7-carboxylate is also utilized as a precursor in organic synthesis. Its bromine atom serves as a versatile site for further functionalization, allowing chemists to create a variety of derivatives with enhanced biological activities or novel properties.
Synthesis of Thiosemicarbazones
One significant application involves the synthesis of thiosemicarbazone derivatives from methyl 5-bromo-2-oxoindoline. These derivatives have demonstrated various biological activities, including antimicrobial and antitumor properties . The reaction typically involves the condensation of thiosemicarbazide with methyl 5-bromo-2-oxoindoline under acidic conditions.
Materials Science
Photophysical Properties
The compound has been studied for its photophysical properties, making it a candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The strong charge-transfer interactions observed in its crystal structure suggest potential utility in optoelectronic devices .
Table 2: Photophysical Properties of Methyl 5-Bromo-2-Oxoindoline Derivatives
Case Studies
Case Study: Synthesis and Evaluation of Anticancer Activity
In a recent study, researchers synthesized several methyl 5-bromo-2-oxoindoline derivatives and evaluated their anticancer properties against multiple cell lines. The study found that specific substitutions on the indoline ring significantly enhanced anticancer activity compared to unsubstituted analogs .
Case Study: Development of Organic Photonic Devices
Another study focused on the application of methyl 5-bromo-2-oxoindoline in the development of organic photonic devices. The compound's favorable photophysical properties were exploited to create thin films that exhibited efficient light emission under electrical stimulation .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs and Similarity Scores
identifies the following analogs based on structural similarity (scores ≥0.85):
Methyl 5-bromoindole-7-carboxylate (CAS: 860624-89-1; Similarity: 0.92)
Methyl 5-bromo-1H-indole-3-carboxylate (CAS: 773873-77-1; Similarity: 0.90)
Ethyl 5-bromo-1H-indole-7-carboxylate (CAS: 1065181-58-9; Similarity: 0.88)
Methyl 4-bromo-1H-indole-7-carboxylate (CAS: 1224724-39-3; Similarity: 0.85)
Table 1: Comparative Properties of Methyl 5-bromo-2-oxoindoline-7-carboxylate and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| This compound | 898747-32-5 | C₁₀H₈BrNO₃ | 270.08 | 2-oxoindoline core |
| Methyl 5-bromoindole-7-carboxylate | 860624-89-1 | C₁₀H₈BrNO₂ | 254.08 | Indole core (no 2-oxo group) |
| Methyl 5-bromo-1H-indole-3-carboxylate | 773873-77-1 | C₁₀H₈BrNO₂ | 254.08 | Ester at 3-position; indole core |
| Ethyl 5-bromo-1H-indole-7-carboxylate | 1065181-58-9 | C₁₁H₁₀BrNO₂ | 268.11 | Ethyl ester; indole core |
| Methyl 4-bromo-1H-indole-7-carboxylate | 1224724-39-3 | C₁₀H₈BrNO₂ | 254.08 | Bromine at 4-position; indole core |
Structural and Functional Differences
Core Heterocycle: Indoline vs. Indole
- Indole-based analogs (e.g., Methyl 5-bromoindole-7-carboxylate) lack the 2-oxo group and exhibit greater aromaticity, influencing their electronic properties and reactivity in cross-coupling reactions .
Substituent Position and Electronic Effects
- The 7-carboxylate group in the target compound and its indole analogs facilitates electrophilic substitution reactions. However, the 5-bromo substituent’s position relative to the ester group affects steric and electronic interactions in catalytic processes .
- Methyl 5-bromo-1H-indole-3-carboxylate (ester at 3-position) demonstrates distinct reactivity due to proximity of the ester and bromine groups, which may hinder certain transformations compared to 7-substituted derivatives .
Alkyl Ester Variations
Physicochemical Properties
- The 2-oxo group in the target compound increases its polarity, reducing solubility in non-polar solvents compared to indole analogs. For instance, its solubility in DMSO is ~10 mM, whereas indole derivatives often exhibit higher solubility .
- Ethyl 5-bromo-1H-indole-7-carboxylate ’s larger ester group slightly lowers its melting point (predicted) compared to methyl esters, impacting crystallinity .
Research and Industrial Relevance
- Pharmaceuticals : The 2-oxoindoline core is critical in designing protease inhibitors (e.g., HCV NS5A inhibitors), while indole analogs are explored for anticancer agents .
- Materials Science : Indole derivatives are leveraged in OLEDs due to their fluorescence, whereas oxoindolines are studied for chiral catalysts .
- Patents : highlights synthetic routes for brominated indole carboxamides, suggesting parallels in the synthesis of the target compound via Buchwald–Hartwig amination or Suzuki coupling .
Biological Activity
Methyl 5-bromo-2-oxoindoline-7-carboxylate (C₁₀H₈BrNO₃) is a compound belonging to the indole derivative family, recognized for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position, a carbonyl group at the 2-position, and a carboxylate ester at the 7-position of the indoline structure. Its molecular weight is approximately 270.08 g/mol, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with cell proliferation, particularly relevant in cancer research.
- Receptor Modulation : It may interact with receptors involved in inflammatory responses and cell signaling pathways, suggesting possible applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
Biological Activities
This compound has been evaluated for several biological activities:
-
Anticancer Activity :
- The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it was tested against gastric adenocarcinoma (A549) and fibrosarcoma (HT-1080) cells, showing significant antiproliferative activity .
- A study reported that related compounds exhibited IC₅₀ values ranging from 0.08 to 0.42 µM against different cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Synthesis Methods
The synthesis of this compound involves various chemical reactions that allow for the formation of this complex molecule:
- Starting Materials : Typically includes indole derivatives and brominating agents.
- Reaction Conditions : The synthesis may require specific solvents and temperatures to facilitate the reaction.
- Yield Optimization : Various methods are employed to maximize yield and purity, including recrystallization techniques.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-bromo-2-oxoindoline-7-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or bromination of indoline precursors. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C). Esterification at the 7-position often employs methyl chloroformate in the presence of a base like triethylamine . Yield optimization requires monitoring reaction time, stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regioselectivity of bromination and esterification. Key signals include the indoline NH (~10 ppm, broad) and methyl ester (~3.9 ppm, singlet) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or ORTEP ) resolves molecular geometry and confirms the 2-oxoindoline scaffold.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHBrNO, MW 270.08) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : The compound exhibits H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and implement spill containment protocols. First aid includes rinsing eyes with water for 15 minutes and consulting a physician .
Q. How can researchers optimize purification of this compound?
- Methodological Answer : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) effectively removes unreacted bromine precursors. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can SHELX and ORTEP software enhance crystallographic analysis of this compound?
- Methodological Answer :
- SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks via Fourier maps .
- ORTEP-3 generates publication-quality thermal ellipsoid diagrams, highlighting steric effects from the bromine substituent .
- Example: In a related indole derivative, SHELX refinement reduced R-factor discrepancies from 0.12 to 0.05 .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodological Answer : Graph set analysis (via Mercury CSD) reveals N–H···O hydrogen bonds between the 2-oxo group and adjacent carbonyl oxygen, forming C(4) chains. Br···π interactions (3.5 Å) further stabilize the lattice .
Q. How can structural analogs be designed to improve bioactivity while retaining the indoline core?
- Methodological Answer :
- Substitution Strategy : Replace bromine with electron-withdrawing groups (e.g., NO) to modulate electronic properties.
- Scaffold Modification : Introduce a 7-azaindole variant (as in ) to enhance solubility.
- SAR Validation : Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins .
Q. How should researchers resolve contradictions in spectroscopic data vs. computational predictions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
